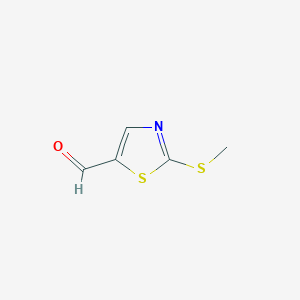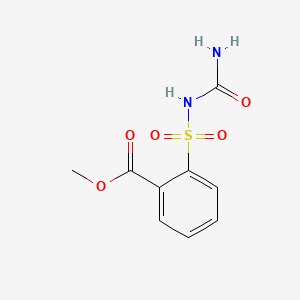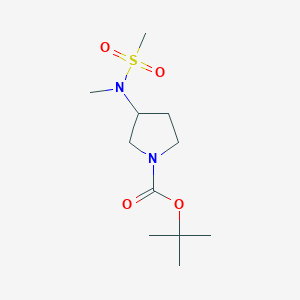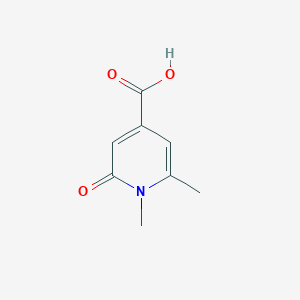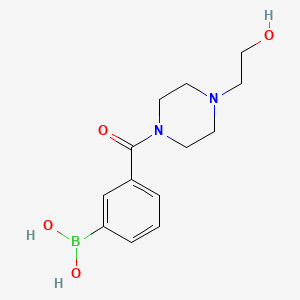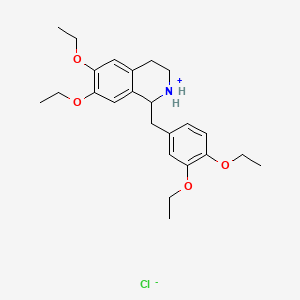
1-(3,4-二乙氧基苄基)-6,7-二乙氧基-1,2,3,4-四氢异喹啉盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of multiple ethoxy groups attached to a benzyl and isoquinolinium structure
科学研究应用
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
作用机制
Target of Action
It’s known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound serves as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The compound’s ability to form self-assembled monolayers (sams) of aromatic thiolates is noteworthy . These SAMs are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .
Pharmacokinetics
The compound’s increased solubility due to the presence of the 3,4-dimethoxybenzyl group may enhance its bioavailability .
Result of Action
The compound’s action results in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs have the same structure and quality as the ones obtained from the respective unprotected thiols .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride typically involves multiple steps. One common approach is the alkylation of 3,4-diethoxybenzyl chloride with 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isoquinolinium positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ typically yields quinones, while reduction with hydrogenation catalysts produces fully reduced tetrahydroisoquinolines.
相似化合物的比较
Similar Compounds
3,4-Diethoxybenzyl chloride: A precursor used in the synthesis of the target compound.
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: Another precursor involved in the synthesis.
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride: A structurally similar compound with methoxy groups instead of ethoxy groups.
Uniqueness
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride is unique due to the presence of multiple ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance solubility and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
985-11-5 |
|---|---|
分子式 |
C24H34ClNO4 |
分子量 |
436.0 g/mol |
IUPAC 名称 |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C24H33NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3;1H |
InChI 键 |
UFMDADDQBPEVKZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OCC)OCC)OCC.[Cl-] |
规范 SMILES |
CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


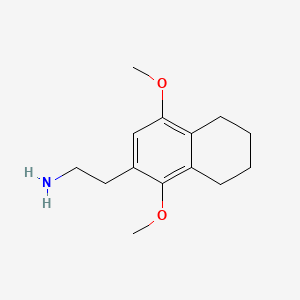
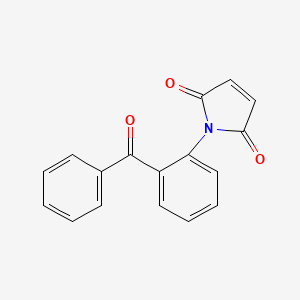
![2-Propen-1-ol, 3-[(4-methylphenyl)sulfonyl]-, (E)-](/img/structure/B1661795.png)
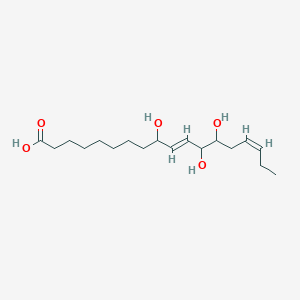
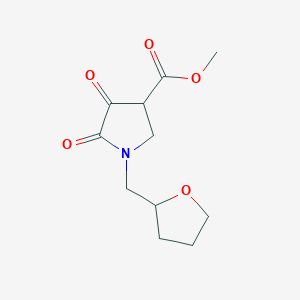
![4-[6-Chloro-3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1661800.png)
![4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1661802.png)
